![molecular formula C7H14N4 B2587345 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine CAS No. 924839-40-7](/img/structure/B2587345.png)
1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine
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Overview
Description
The compound “1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine” is a chemical substance with the linear formula C6H14Cl2N4 . It is also known as "(4-Isopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC(C)C1=NN=CN1C(C)C. [H]Cl. [H]Cl
. This indicates that the compound contains a triazole ring with an isopropyl group and a methylamine group attached to it . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C7H16Cl2N4 and it has a molecular weight of 227.13 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
- Antibacterial and Antifungal Agents : Some 1,2,3-triazoles, including derivatives of methyl({[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl})amine, have demonstrated antibacterial and antifungal activity . Researchers explore these compounds as potential candidates for novel drugs.
- Photostabilizers and Dyes : 1,4-disubstituted 1,2,3-triazoles, including those derived from methyl({[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl})amine, find applications as photostabilizers and dyes .
- Anti-corrosive Agents : These compounds also show promise as anti-corrosive agents .
- Triazolylphosphonates : The combination of triazole and phosphonate moieties results in 1,2,3-triazolyl phosphonates. These compounds have applications in bioconjugation and may exhibit anti-HIV effects .
- Biological Activity : Organophosphorus compounds, including triazolylmethyl phosphinates and phosphates, are biologically active. Researchers investigate their potential as therapeutic agents .
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The synthesis of (1,2,3-triazol-4-yl)methyl phosphinates and phosphates involves CuAAC, a powerful click reaction. This method allows efficient access to the target compounds .
- PF-04455242 : Although not directly related to methyl({[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl})amine, PF-04455242, a compound with a similar structure, has been studied for its pharmacological properties, including blocking kappa opioid receptor (KOR) and mu opioid receptor (MOR) agonist-induced analgesia .
Medicinal Chemistry and Drug Development
Materials Science and Agrochemicals
Bioconjugation and Biologically Active Agents
Organophosphorus Compounds
Chemical Synthesis and Click Reactions
Pharmacological Studies
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(4-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6(2)11-5-9-10-7(11)4-8-3/h5-6,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNRMWFFNIJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine | |
CAS RN |
924839-40-7 |
Source
|
Record name | methyl({[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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